

Application Note and Protocol: Preparing Domatinostat Tosylate Stock Solutions

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Compound of Interest

Compound Name: Domatinostat tosylate

Cat. No.: B1191543

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Domatinostat tosylate (also known as 4SC-202) is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3[1][2][3]. It also demonstrates inhibitory activity against Lysine-specific demethylase 1 (LSD1)[1][2]. By inhibiting these enzymes, Domatinostat leads to the hyperacetylation of histones, which in turn modulates chromatin structure and gene expression. This activity can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells[1][4][5]. Its therapeutic potential is being investigated in various malignancies, including colorectal cancer, Merkel Cell Carcinoma, and melanoma[1][6][7].

Proper preparation of stock solutions is a critical first step for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **Domatinostat tosylate** stock solutions.

Chemical and Physical Properties

Domatinostat tosylate is supplied as a solid, typically a light yellow to brown powder[1][7]. Key properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₂₉ N ₅ O ₆ S ₂	[1][7][8]
Molecular Weight	619.71 g/mol	[1][2][8]
CAS Number	1186222-89-8	[1][2][8]
Appearance	Light yellow to brown solid	[1][7]

Solubility and Recommended Solvents

The solubility of **Domatinostat tosylate** is a key factor in preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for in vitro applications.

Solvent	Solubility	Notes	Reference
DMSO	≥ 51 mg/mL (equivalent to ~82.30 mM)	Use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture[1][7][9].	[1][7]

For in vivo studies, a multi-component solvent system is often required to ensure biocompatibility and solubility upon administration. A common formulation is provided in the protocol section.

Experimental Protocols

Before handling, review the Safety Data Sheet (SDS). **Domatinostat tosylate** is toxic if swallowed, in contact with skin, or if inhaled[8].

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid dust and aerosol formation[10].
- Disposal: Dispose of waste according to local, state, and federal regulations.

This protocol describes the preparation of 1 mL of a 10 mM **Domatinostat tosylate** stock solution in DMSO.

Materials:

- **Domatinostat tosylate** powder (CAS: 1186222-89-8)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials
- Vortex mixer and/or sonicator

Procedure:

- Calculation:
 - To prepare 1 mL of a 10 mM stock solution, you will need 6.20 mg of **Domatinostat tosylate**.
 - Calculation: $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - $0.001 \text{ L} \times 0.010 \text{ mol/L} \times 619.71 \text{ g/mol} = 0.006197 \text{ g} = 6.20 \text{ mg}$
- Weighing:
 - Carefully weigh out 6.20 mg of **Domatinostat tosylate** powder and place it into a sterile microcentrifuge tube or vial.
- Dissolution:
 - Add 1 mL of high-purity DMSO to the tube containing the powder.

- Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
- If precipitation or phase separation is observed, gentle warming or brief sonication can be used to aid dissolution[1].
- Aliquoting and Storage:
 - To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μ L) in sterile microcentrifuge tubes[1][7].
 - Store the aliquots as recommended in the Storage and Stability table below.

For animal studies, a stock solution in a biocompatible vehicle is necessary. The following is a common multi-solvent system. It is recommended to prepare this formulation fresh on the day of use[1].

Solvent System: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][11].

Procedure:

- First, prepare a concentrated stock of **Domatinostat tosylate** in DMSO (e.g., 25 mg/mL).
- For the final working solution, add the solvents sequentially.
- Example for 1 mL working solution:
 - Start with 100 μ L of the 25 mg/mL DMSO stock solution.
 - Add 400 μ L of PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix again until the solution is clear.
 - Finally, add 450 μ L of saline to reach the final volume of 1 mL and mix[1].
- This formulation yields a clear solution with a solubility of at least 2.5 mg/mL[1][11].

Storage and Stability

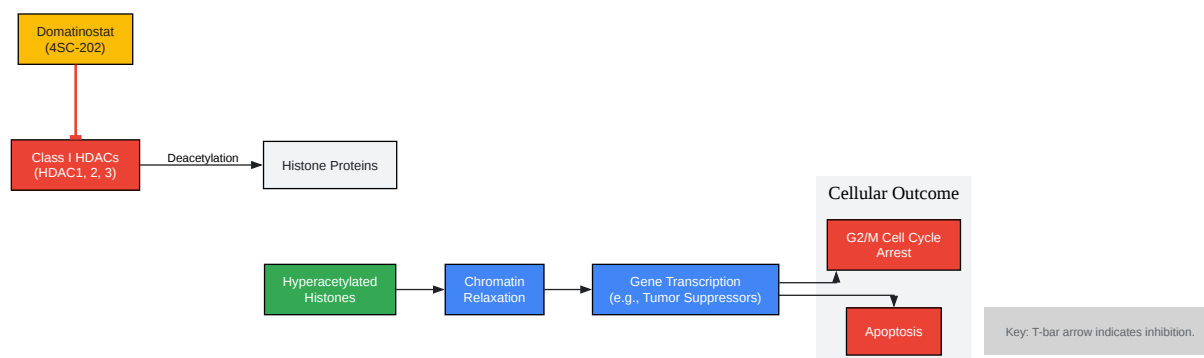
Proper storage is crucial to maintain the integrity of the compound and its solutions.

Form	Storage Temperature	Stability Period	Reference
Solid Powder	4°C	Short-term	[1][7]
-20°C	Up to 3 years	[2]	
Stock Solution in DMSO	-20°C	Up to 1 month	[1][7][10]
-80°C	Up to 6 months	[1][7][10]	

Note: Some sources indicate that solutions are unstable and should be prepared fresh[2]. To ensure reliable results, it is best practice to use freshly prepared solutions or to limit storage to the recommended periods and avoid multiple freeze-thaw cycles[1][7].

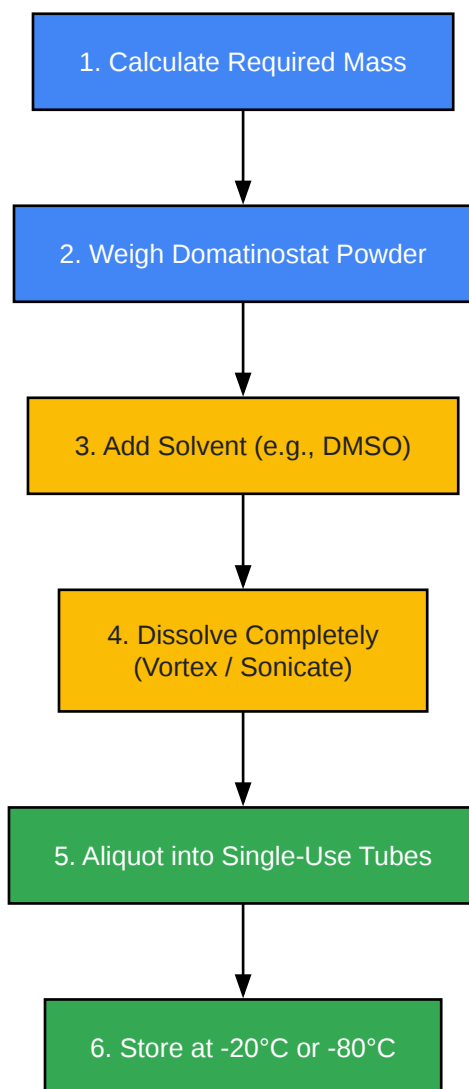
Mechanism of Action and Workflow Diagrams

Domatinostat primarily functions by inhibiting Class I HDACs, which prevents the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.



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Caption: Domatinostat inhibits Class I HDACs, leading to histone hyperacetylation and anti-tumor effects.



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Caption: Workflow for preparing **Domatinostat tosylate** stock solutions.

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